REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH3:5].[Br:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1.[OH-].[K+]>>[CH2:2]([N:11]([CH2:2][CH2:3][CH2:4][CH3:5])[C:10]1[CH:12]=[CH:13][C:7]([Br:6])=[CH:8][CH:9]=1)[CH2:3][CH2:4][CH3:5] |f:2.3|
|
Name
|
|
Quantity
|
41.1 g
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen gas for about 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between water and hexane
|
Type
|
WASH
|
Details
|
the organic layer washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
the mixture distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
collected between 25-100° C.
|
Type
|
ADDITION
|
Details
|
a mixture of products
|
Type
|
CUSTOM
|
Details
|
The fractions collected at 100-107° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(C1=CC=C(C=C1)Br)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |